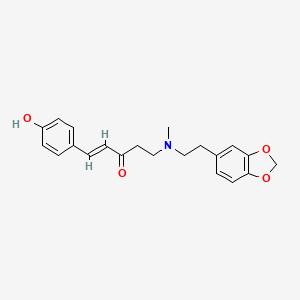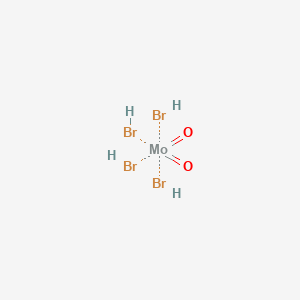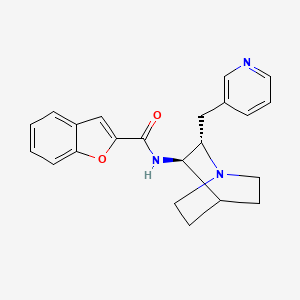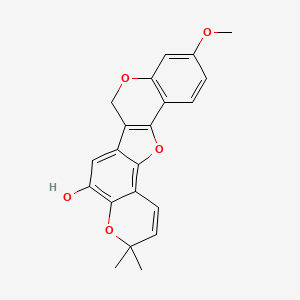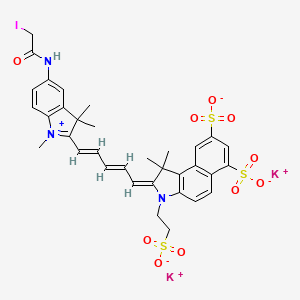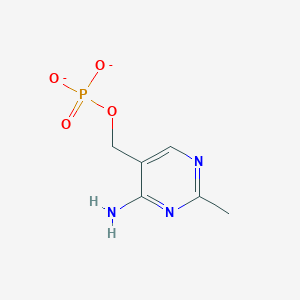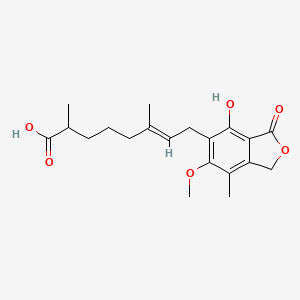
(E)-8-(4-hydroxy-6-methoxy-7-methyl-3-oxo-1H-2-benzofuran-5-yl)-2,6-dimethyloct-6-enoic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(E)-8-(4-hydroxy-6-methoxy-7-methyl-3-oxo-1H-2-benzofuran-5-yl)-2,6-dimethyloct-6-enoic acid is a natural product found in Penicillium brevicompactum with data available.
Scientific Research Applications
Chemical Synthesis and Derivatives
- Synthesis of Benzofuran Derivatives : The STOBBE condensation method has been used to synthesize various benzofuran derivatives, including those similar in structure to the specified compound (Abdel‐Wahhab & El-Rayyes, 1972). This technique involves the cyclisation of enoic acids to corresponding benzofuran derivatives, demonstrating the potential for generating diverse molecular structures in this chemical class.
- Natural Product Isolation : Compounds structurally related to (E)-8-(4-hydroxy-6-methoxy-7-methyl-3-oxo-1H-2-benzofuran-5-yl)-2,6-dimethyloct-6-enoic acid have been isolated from natural sources such as Melicope semecarpifolia, highlighting their presence in biological systems and potential for biological activity (Chen, Cho, Hwang, & Chen, 2008).
Microbial Biotransformation
- Metabolite Production via Fermentation : Research involving Beauveria sulfurescens ATCC 7159 has demonstrated the microbial biotransformation of gallic acid to produce various metabolites, including some structurally similar to the specified compound (Hsu, Yang, Chang, Wang, Hsu, Liu, & Lin, 2007). This study suggests the potential of microbial pathways in synthesizing complex organic molecules.
Material Science Applications
- Corrosion Inhibition : Mycophenolic acid, a molecule structurally related to the specified compound, has shown effectiveness as a corrosion inhibitor for carbon steel in saline environments. This illustrates the utility of such compounds in material protection and longevity (Rodríguez-Gómez et al., 2019).
Medicinal Chemistry
- Potential Antimicrobial and Antitumor Activity : Compounds structurally similar to the specified chemical have been isolated from fungi and plants and tested for biological activities, including antimicrobial and antitumor properties (Xia et al., 2011). This points to the potential medicinal applications of such compounds.
Insecticidal Activity
- Bioactive Compounds from Plants : Some metabolites isolated from plants, resembling the chemical structure of the specified compound, have shown insecticidal properties. This suggests their potential use in pest control applications (Nair, Mansingh, & Burke, 1986).
properties
Product Name |
(E)-8-(4-hydroxy-6-methoxy-7-methyl-3-oxo-1H-2-benzofuran-5-yl)-2,6-dimethyloct-6-enoic acid |
|---|---|
Molecular Formula |
C20H26O6 |
Molecular Weight |
362.4 g/mol |
IUPAC Name |
(E)-8-(4-hydroxy-6-methoxy-7-methyl-3-oxo-1H-2-benzofuran-5-yl)-2,6-dimethyloct-6-enoic acid |
InChI |
InChI=1S/C20H26O6/c1-11(6-5-7-12(2)19(22)23)8-9-14-17(21)16-15(10-26-20(16)24)13(3)18(14)25-4/h8,12,21H,5-7,9-10H2,1-4H3,(H,22,23)/b11-8+ |
InChI Key |
QPRODDKTRBCFPV-DHZHZOJOSA-N |
Isomeric SMILES |
CC1=C2COC(=O)C2=C(C(=C1OC)C/C=C(\C)/CCCC(C)C(=O)O)O |
Canonical SMILES |
CC1=C2COC(=O)C2=C(C(=C1OC)CC=C(C)CCCC(C)C(=O)O)O |
synonyms |
F01 1358A F01-1358A |
Origin of Product |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



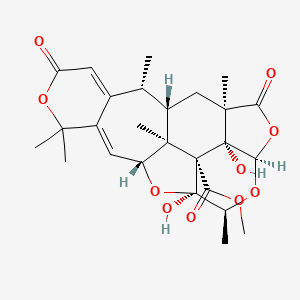

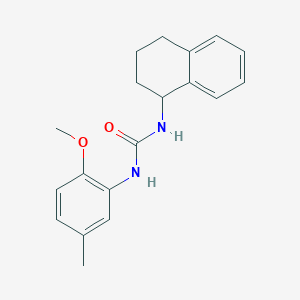

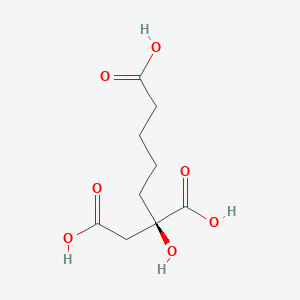
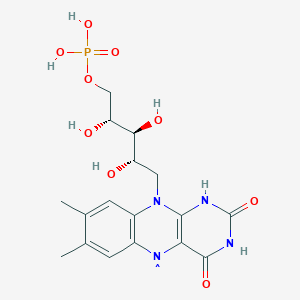
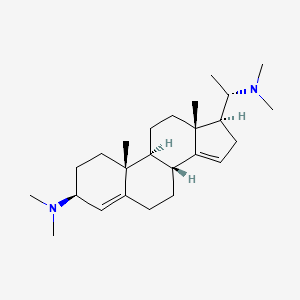
![5-fluoro-N-[(3R)-1-(1H-indol-5-ylmethyl)-3-pyrrolidinyl]-2-methylbenzenesulfonamide](/img/structure/B1262856.png)
